molecular formula C10H8F2O2 B1321472 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid CAS No. 1157698-34-4

2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid

Cat. No.: B1321472
CAS No.: 1157698-34-4
M. Wt: 198.17 g/mol
InChI Key: JBZJYHGCTGBDMR-UHFFFAOYSA-N
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Description

2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid is an organic compound that belongs to the class of cyclopropane derivatives. It is characterized by the presence of a cyclopropane ring attached to a carboxylic acid group and a difluorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid typically involves the cyclopropanation of a suitable precursor, such as a difluorophenyl-substituted alkene, followed by carboxylation. One common method involves the use of a cyclopropanation reagent, such as diazomethane, in the presence of a catalyst like rhodium or copper. The reaction conditions often require low temperatures and an inert atmosphere to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation processes using continuous flow reactors. These reactors allow for better control of reaction conditions and improved yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets. As a COX-2 inhibitor, it selectively binds to the active site of the cyclooxygenase-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. This inhibition reduces inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Difluorophenyl)cyclopropanecarboxylic acid
  • 2-(3,5-Difluorophenyl)cyclopropanecarboxylic acid
  • 2-(2,6-Difluorophenyl)cyclopropanecarboxylic acid

Uniqueness

2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different pharmacological properties and applications compared to its analogs .

Properties

IUPAC Name

2-(2,5-difluorophenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O2/c11-5-1-2-9(12)7(3-5)6-4-8(6)10(13)14/h1-3,6,8H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZJYHGCTGBDMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=C(C=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50619025
Record name 2-(2,5-Difluorophenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1157698-34-4
Record name 2-(2,5-Difluorophenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-(2,5-difluoro-phenyl)-cyclopropanecarboxylic acid methoxy-methyl-amide (9.6 g), water (20 mL), and NaOH (3.2 g) in MeOH (40 mL) was refluxed for 3 h. The reaction mixture was cooled down to room temperature and concentrated in vacuo. The residue was acidified by 6 N HCl followed by extraction with CH2Cl2. The organic layer was washed with brine, dried over MgSO4 and concentrated in vacuo to give the title compound (7.8 g).
Name
2-(2,5-difluoro-phenyl)-cyclopropanecarboxylic acid methoxy-methyl-amide
Quantity
9.6 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

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